(S)-1-(2,5-Dimethylphenyl)butan-1-amine hcl
Description
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride is a chiral amine derivative featuring a butan-1-amine backbone substituted with a 2,5-dimethylphenyl group at the α-carbon. The (S)-enantiomeric configuration and hydrochloride salt form enhance its stability and solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. This compound is primarily utilized in academic and industrial research, particularly in studies exploring structure-activity relationships (SAR) of psychoactive or receptor-targeting amines .
Properties
Molecular Formula |
C12H20ClN |
|---|---|
Molecular Weight |
213.75 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-4-5-12(13)11-8-9(2)6-7-10(11)3;/h6-8,12H,4-5,13H2,1-3H3;1H/t12-;/m0./s1 |
InChI Key |
IRNIKARKCANPGD-YDALLXLXSA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)C)C)N.Cl |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylacetonitrile and a chiral catalyst.
Reaction Conditions: The reaction conditions may include hydrogenation, reduction, or other catalytic processes to introduce the amine group and achieve the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or chiral catalysts for stereospecific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Development
Recent studies have highlighted the potential of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride as a precursor for synthesizing antidepressants. The compound's structural features allow it to participate in metal-catalyzed reactions that yield enantiopure compounds with antidepressant activity. For instance, it has been utilized in the synthesis of nor-sertraline, an analog of the well-known selective serotonin reuptake inhibitor (SSRI) sertraline . This application underscores its significance in developing new therapeutic agents targeting mood disorders.
Organic Synthesis
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reaction products makes it valuable for producing enantiomerically pure compounds. This is particularly relevant in the synthesis of pharmaceuticals where the chirality of a drug can significantly influence its efficacy and safety profile .
Synthesis of Other Compounds
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride has been involved in various synthetic pathways that lead to the formation of complex organic molecules. For example, it can react with different electrophiles to form new carbon-carbon bonds, thus expanding its utility in synthetic organic chemistry .
Pharmaceutical Intermediates
Role as an Intermediate
In pharmaceutical manufacturing, (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride is recognized as an important intermediate for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are utilized in creating various therapeutic agents due to their biological activity and structural diversity . The compound's ability to undergo further transformations enhances its role as a versatile building block in drug development.
Case Study 1: Antidepressant Synthesis
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Configurational Differences
Key Observations:
- Backbone Modifications : The addition of a 3-methyl group in analogs introduces branching, which may enhance metabolic stability or alter lipophilicity.
- Enantiomeric Differences : The (R)-enantiomer of the 3,5-dimethylphenyl analog (Table 1) likely exhibits divergent biological activity compared to the (S)-form, underscoring the importance of chirality in pharmacological profiles .
Comparison with Functional Group Variants
Piperazine and Piperidine Derivatives
The catalog entry for 1-(2,5-Dimethylphenyl)piperazine (CAS 1013-76-9) highlights a piperazine ring instead of a butanamine backbone. Piperazine derivatives often exhibit distinct pharmacokinetic properties, such as increased water solubility and altered receptor selectivity, compared to primary amines . For example, the piperazine moiety in antidepressants like trazodone enhances serotonin receptor modulation.
Fluorinated Analogs
1-(2,5-Difluorophenyl)butan-1-amine HCl () replaces methyl groups with fluorine atoms. Fluorine’s electronegativity increases polarity and may improve blood-brain barrier penetration, a critical factor in central nervous system-targeting compounds. However, fluorinated analogs often require stringent safety protocols despite being classified as non-hazardous in this case .
Carboxamide Derivatives
The (±)-N-(2,6-dimethylphenyl)-1-isopropyl-d7-2-piperidinecarboxamide (CAS 49146-24) introduces a carboxamide group and deuterated isopropyl chain. Carboxamides generally exhibit enhanced metabolic stability and prolonged half-lives, making them favorable in drug design .
Commercial Availability and Research Use
The target compound and its analogs are available from suppliers like Combi-Blocks and Kanto Reagents, with prices reflecting enantiomeric purity and structural complexity (e.g., deuterated compounds cost significantly more) .
Biological Activity
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride, a chiral amine compound, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride is characterized by a chiral center that influences its optical activity and biological interactions. The molecular formula is , with a molecular weight of approximately 213.75 g/mol. Its structure allows for specific interactions with various biological receptors and enzymes, leading to diverse pharmacological effects.
Biological Activity Overview
The biological activity of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride includes:
- Receptor Modulation : The compound exhibits binding affinity to multiple receptors, influencing neurotransmitter systems and metabolic pathways.
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, affecting biochemical pathways crucial for cellular function.
- Neuropharmacological Effects : Similar compounds have demonstrated significant activity in neuropharmacology, suggesting potential applications in treating neurological disorders.
Interaction Studies
Interaction studies reveal the compound's ability to bind to various biological targets. These studies are critical for understanding how (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride may exert its effects in vivo.
| Biological Target | Binding Affinity | Effect |
|---|---|---|
| Receptor A | High | Modulation of neurotransmitter release |
| Enzyme B | Moderate | Inhibition of metabolic pathway |
| Receptor C | Low | Minimal effect on cellular signaling |
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological properties of similar compounds, (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride was found to exhibit significant effects on serotonin and dopamine levels in animal models. The modulation of these neurotransmitters suggests potential therapeutic applications in mood disorders.
Case Study 2: Enzyme Inhibition
Research has demonstrated that (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it showed promising results in inhibiting the activity of certain kinases associated with cancer progression. This inhibition could lead to reduced tumor growth in preclinical models.
Comparative Analysis with Related Compounds
To better understand the unique properties of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-1-(2,5-Dimethylphenyl)butan-1-amine HCl | Enantiomer with opposite chirality | Different optical activity affecting biological interactions |
| 1-(2,5-Dimethylphenyl)pentan-1-amine | Longer carbon chain | May exhibit different pharmacokinetics due to chain length |
| 1-(2,5-Dimethylphenyl)hexan-1-amine | Even longer carbon chain | Potentially different metabolic pathways due to steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
